

Physicochemical properties of 2-(phenoxyethyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(phenoxyethyl)-1H-benzimidazole

Cat. No.: B181898

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(Phenoxyethyl)-1H-benzimidazole**

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of **2-(Phenoxyethyl)-1H-benzimidazole**, a key heterocyclic compound with significant potential in medicinal chemistry. As a privileged scaffold, the benzimidazole nucleus is integral to numerous pharmacologically active agents.^{[1][2]} This document delves into the synthesis, spectroscopic characterization, crystallographic structure, and biological significance of the title compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.

Introduction and Significance

The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a cornerstone in the development of therapeutic agents.^{[1][2]} Its unique structure allows for facile interaction with various biopolymers, making it a versatile scaffold in drug design.^[1] **2-(Phenoxyethyl)-1H-benzimidazole**, in particular, has garnered attention for its notable antimicrobial properties, demonstrating efficacy against both gram-positive bacteria and fungi. ^[1] The phenoxyethyl substituent at the C-2 position is a critical determinant of its biological activity, influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to

provide an in-depth understanding of its fundamental physicochemical properties to facilitate its further exploration in drug discovery and development.

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of **2-(phenoxyethyl)-1H-benzimidazole**, the reaction proceeds between o-phenylenediamine and phenoxyacetic acid.

Reaction Mechanism

The reaction is typically acid-catalyzed, proceeding through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of phenoxyacetic acid, forming a tetrahedral intermediate. Subsequent dehydration and cyclization lead to the formation of the imidazole ring. The final step involves aromatization to yield the stable benzimidazole scaffold. The choice of an acid catalyst, such as hydrochloric acid, facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(phenoxyethyl)-1H-benzimidazole**.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of **2-(phenoxyethyl)-1H-benzimidazole**.

Materials:

- o-Phenylenediamine

- Phenoxyacetic acid
- 4M Hydrochloric acid
- Ammonium hydroxide solution
- Ethanol
- Activated charcoal

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and phenoxyacetic acid (0.1 mol).
- Acid-Catalyzed Condensation: Add 4M hydrochloric acid (50 mL) to the mixture. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until a pH of approximately 8-9 is reached. This will precipitate the crude product.
- Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any inorganic impurities.
- Purification: Recrystallize the crude product from an ethanol-water mixture. If the product is colored, treatment with activated charcoal during recrystallization can be performed to decolorize it.
- Drying: Dry the purified crystals in a vacuum oven at 60-70°C to obtain pure **2-(phenoxyethyl)-1H-benzimidazole**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ N ₂ O	[3]
Molecular Weight	224.26 g/mol	[3]
Melting Point	159-161 °C	
XlogP (Predicted)	3.3	[4]
pKa (Predicted)	Acidic: ~12-13; Basic: ~5-6	Inferred from related benzimidazoles
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF.	[5]

Solubility Profile

While specific quantitative solubility data for **2-(phenoxyethyl)-1H-benzimidazole** is not readily available in the literature, the general solubility behavior of benzimidazoles provides valuable insights. They are typically sparingly soluble in aqueous solutions due to the presence of the fused aromatic rings.^[5] However, the imidazole moiety can be protonated in acidic media, leading to increased aqueous solubility. The compound is expected to be soluble in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).^[5]

Lipophilicity and pKa

The predicted octanol-water partition coefficient (XlogP) of 3.3 suggests that **2-(phenoxyethyl)-1H-benzimidazole** is a moderately lipophilic compound.^[4] This property is crucial for its ability to permeate biological membranes.

The benzimidazole nucleus possesses both acidic and basic properties. The N-H proton of the imidazole ring is weakly acidic, with a pKa generally in the range of 12-13. The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic character, with a pKa of the conjugate acid typically around 5-6. These properties are critical for its interaction with biological targets and its solubility in different pH environments.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.

Infrared (IR) and Raman Spectroscopy

The FT-IR and FT-Raman spectra provide valuable information about the functional groups present in the molecule.

- N-H Stretching: A characteristic broad band in the region of 3400-3200 cm^{-1} in the IR spectrum corresponds to the N-H stretching vibration of the imidazole ring.
- C=N Stretching: The C=N stretching vibration of the imidazole ring is typically observed around 1626 cm^{-1} .
- Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm^{-1} .
- C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) are expected in the region of 1250-1050 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment of the protons.

- Aromatic Protons: The protons of the benzimidazole and phenyl rings are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.
- Methylene Protons (-O-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 5.3 ppm.
- N-H Proton: The N-H proton of the imidazole ring may appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.

UV-Visible Spectroscopy

The UV-Vis spectrum of **2-(phenoxyethyl)-1H-benzimidazole** in a suitable solvent like ethanol is expected to show absorption bands corresponding to the $\pi \rightarrow \pi^*$ transitions of the aromatic systems.

Crystallographic Analysis

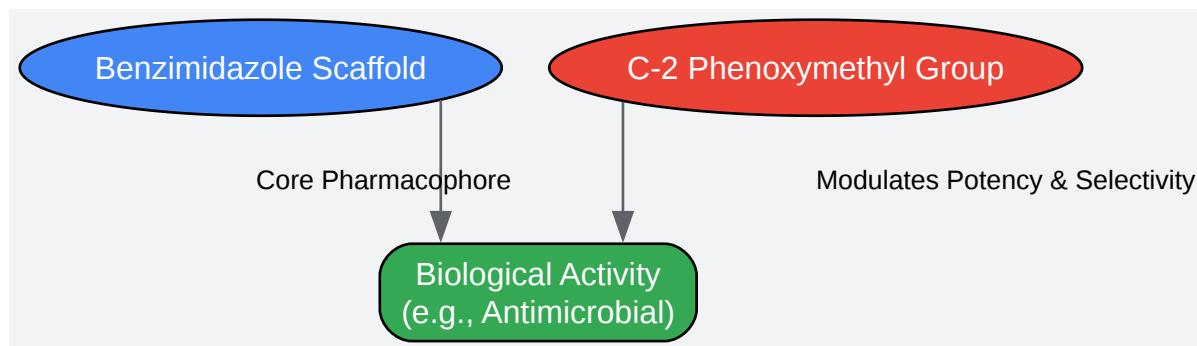
The three-dimensional structure of **2-(phenoxyethyl)-1H-benzimidazole** has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 726355.[3]

Crystallographic Data					
CCDC Number: 726355	Formula: C ₁₄ H ₁₂ N ₂ O	Crystal System: To be obtained from CCDC	Space Group: To be obtained from CCDC	a, b, c, α , β , γ : To be obtained from CCDC	

[Click to download full resolution via product page](#)

Caption: Key crystallographic data for **2-(phenoxyethyl)-1H-benzimidazole**.

A detailed analysis of the crystal structure would reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π - π stacking, which govern the packing of the molecules in the solid state.


Biological Significance and Therapeutic Potential

The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. [1][2]

Antimicrobial Activity

2-(Phenoxyethyl)-1H-benzimidazole and its derivatives have shown promising antimicrobial activity, particularly against gram-positive bacteria and various fungal strains.[1] The proposed mechanism of action for some antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately cell death. The specific mechanism against

bacteria is still under investigation but may involve the inhibition of essential enzymes or disruption of cell wall synthesis.

[Click to download full resolution via product page](#)

Caption: Conceptual Structure-Activity Relationship (SAR).

Anticancer Potential

The benzimidazole core is present in several clinically approved anticancer drugs.^[1] Derivatives of **2-(phenoxyethyl)-1H-benzimidazole** are being explored for their antiproliferative activities. The ability of the benzimidazole scaffold to interact with various biological targets, including enzymes and nucleic acids, makes it a promising platform for the development of novel anticancer agents.

Conclusion

2-(Phenoxyethyl)-1H-benzimidazole is a molecule of significant interest in medicinal chemistry, underpinned by its accessible synthesis, favorable physicochemical properties, and promising biological activities. This technical guide has provided a comprehensive overview of its key characteristics, from its synthesis and spectroscopic identity to its potential as a therapeutic agent. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel benzimidazole-based drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Phenoxyethyl)-1H-benzimidazole | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-(phenoxyethyl)-1h-benzimidazole (C14H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-(phenoxyethyl)-1H-benzimidazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181898#physicochemical-properties-of-2-phenoxyethyl-1h-benzimidazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

